molecular formula C10H12O B1381308 Butyrophenone-2',3',4',5',6'-D5 CAS No. 39058-44-1

Butyrophenone-2',3',4',5',6'-D5

Cat. No.: B1381308
CAS No.: 39058-44-1
M. Wt: 153.23 g/mol
InChI Key: FFSAXUULYPJSKH-LOOCXSPQSA-N
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Description

Butyrophenone-2’,3’,4’,5’,6’-D5 is a member of the butyrophenone family of drugs. It is an organic compound with the formula C10H12O . It is a stable isotope labelled compound .


Molecular Structure Analysis

The molecular structure of Butyrophenone-2’,3’,4’,5’,6’-D5 is represented by the formula C6D5COCH2CH2CH3 . The molecular weight is 153.23 g/mol.


Physical and Chemical Properties Analysis

Butyrophenone-2’,3’,4’,5’,6’-D5 has a molecular weight of 153.23 g/mol. It is a stable compound if stored under recommended conditions .

Scientific Research Applications

Molecular Structure and Pharmacological Potential

  • Molecular Structure and Antimicrobial Activity : The study by Sivakumar et al. (2021) on the molecule CPPPM, a derivative of butyrophenone, highlights its antimicrobial activity, indicating the potential of butyrophenone derivatives in developing new antimicrobial agents. This research emphasizes the importance of butyrophenone derivatives in understanding molecular structure, spectroscopic properties, and their relation to biological activities (Sivakumar et al., 2021).

  • Neuropsychiatric and Neurological Disorders Treatment : Li et al. (2014) discovered a tetracyclic butyrophenone derivative with significant potential as a treatment for neuropsychiatric and neurological disorders. This compound demonstrates the relevance of butyrophenone derivatives in pharmaceutical research, especially in designing multifunctional drug candidates (Li et al., 2014).

Material Science Applications

  • Polyimide Synthesis : Wang et al. (2016) described the synthesis of novel polyimides derived from a diamine monomer related to benzophenone, showcasing the utility of such compounds in creating high-performance materials for optoelectronic devices. This demonstrates the application of butyrophenone derivatives in synthesizing materials with excellent thermal, mechanical, and dielectric properties (Wang et al., 2016).

Environmental Applications

  • Biodegradation of Plastic Monomers : The research by Ji et al. (2019) on the biodegradation of 2,6-dimethylphenol (a plastic monomer) by Mycobacterium neoaurum demonstrates the environmental applications of butyrophenone-related research. Understanding the microbial degradation pathways of similar compounds can aid in bioremediation efforts, highlighting the environmental significance of butyrophenone derivatives (Ji et al., 2019).

Safety and Hazards

Butyrophenone-2’,3’,4’,5’,6’-D5 is non-hazardous for transport . It is stable if stored under recommended conditions .

Properties

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i3D,4D,5D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSAXUULYPJSKH-LOOCXSPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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